[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol
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Overview
Description
[1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol: is an organic compound that features a piperidine ring substituted with a pyrimidine moiety and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyrimidine Moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using 5-ethylpyrimidine as a starting material.
Attachment of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through a reduction reaction, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The pyrimidine and piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for its binding affinity to certain biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of [1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor Interaction: Modulating receptor activity by binding to receptor sites.
Pathway Modulation: Influencing biological pathways by altering the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
[1-(5-Methylpyrimidin-2-yl)piperidin-3-yl]methanol: Similar structure with a methyl group instead of an ethyl group.
[1-(5-Propylpyrimidin-2-yl)piperidin-3-yl]methanol: Similar structure with a propyl group instead of an ethyl group.
Uniqueness
Structural Differences: The presence of an ethyl group in [1-(5-Ethylpyrimidin-2-yl)piperidin-3-yl]methanol provides unique steric and electronic properties.
Reactivity: The compound’s reactivity may differ due to the specific substituents on the pyrimidine ring.
Biological Activity: The ethyl group may influence the compound’s binding affinity and activity in biological systems.
Properties
Molecular Formula |
C12H19N3O |
---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
[1-(5-ethylpyrimidin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C12H19N3O/c1-2-10-6-13-12(14-7-10)15-5-3-4-11(8-15)9-16/h6-7,11,16H,2-5,8-9H2,1H3 |
InChI Key |
HNEKKENHIHNLEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCCC(C2)CO |
Origin of Product |
United States |
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